molecular formula C13H12N4O7 B14739037 2,4-Dimethylpyridine; 2,4,6-trinitrophenol CAS No. 4846-51-9

2,4-Dimethylpyridine; 2,4,6-trinitrophenol

Cat. No.: B14739037
CAS No.: 4846-51-9
M. Wt: 336.26 g/mol
InChI Key: AVZCDYIYBGNXGM-UHFFFAOYSA-N
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Description

2,4-Dimethylpyridine: is an organic compound with the molecular formula C₇H₉NThis compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .

2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid that is highly explosive and has been used historically in munitions and as a dye. Picric acid is also known for its antiseptic properties .

Preparation Methods

2,4-Dimethylpyridine: can be synthesized through the alkylation of pyridine. One common method involves the reaction of 4-methylpyridine with methanol in the presence of a potassium-modified nickel/alumina catalyst. This reaction yields 2,4-dimethylpyridine with high selectivity and conversion rates .

2,4,6-Trinitrophenol: is typically prepared by nitrating phenol. The process involves the sulfonation of phenol with concentrated sulfuric acid, followed by nitration with concentrated nitric acid. This method produces picric acid with high efficiency .

Chemical Reactions Analysis

2,4-Dimethylpyridine: undergoes various chemical reactions, including:

2,4,6-Trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes:

Scientific Research Applications

2,4-Dimethylpyridine: is used in:

2,4,6-Trinitrophenol: has applications in:

Mechanism of Action

2,4-Dimethylpyridine: acts primarily as a nucleophile in chemical reactions, participating in various substitution and coupling reactions. Its methyl groups influence its reactivity and stability in these reactions .

2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. Its explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .

Comparison with Similar Compounds

2,4-Dimethylpyridine: is similar to other dimethylpyridines, such as 2,3-dimethylpyridine and 2,5-dimethylpyridine. its unique positioning of methyl groups at the 2 and 4 positions gives it distinct reactivity and applications .

2,4,6-Trinitrophenol: can be compared to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. Its three nitro groups make it more explosive and reactive compared to its counterparts .

Properties

CAS No.

4846-51-9

Molecular Formula

C13H12N4O7

Molecular Weight

336.26 g/mol

IUPAC Name

2,4-dimethylpyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C7H9N.C6H3N3O7/c1-6-3-4-8-7(2)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,1-2H3;1-2,10H

InChI Key

AVZCDYIYBGNXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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